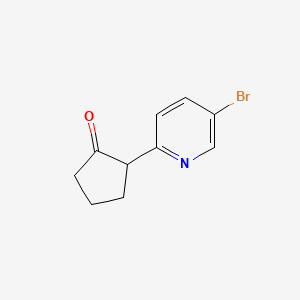

2-(5-Bromopyridin-2-yl)cyclopentanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

2-(5-bromopyridin-2-yl)cyclopentan-1-one |

InChI |

InChI=1S/C10H10BrNO/c11-7-4-5-9(12-6-7)8-2-1-3-10(8)13/h4-6,8H,1-3H2 |

InChI Key |

RUQHKPCOGQETJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-(5-Bromopyridin-2-yl)cyclopentanone Core

The assembly of the target molecule can be approached in a convergent or linear fashion. A convergent synthesis would involve the separate synthesis of the cyclopentanone (B42830) and pyridine (B92270) fragments, followed by their coupling. A linear approach might involve building the cyclopentanone ring onto a pre-existing pyridine structure or vice-versa.

Formation of the Cyclopentanone Ring System

The formation of the five-membered ketone ring is a critical step in the synthesis of this compound. This can be achieved through various cyclization reactions or by utilizing a pre-formed cyclopentanone structure.

Intramolecular cyclization reactions are a powerful tool for the construction of cyclic ketones. Two of the most common methods for the synthesis of five-membered rings are the Dieckmann condensation and the intramolecular aldol (B89426) condensation.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone youtube.com. For the synthesis of a 2-substituted cyclopentanone, a pimelate ester with a substituent at the 2-position would be the required starting material. The base-catalyzed cyclization of this diester would lead to a five-membered ring.

| Starting Material | Base | Product | Ring Size |

| Diethyl pimelate | Sodium ethoxide | 2-Carbethoxycyclopentanone | 5 |

| Diethyl adipate | Sodium ethoxide | 2-Carbethoxycyclohexanone | 6 |

The intramolecular aldol condensation is another effective method for forming cyclic ketones, particularly α,β-unsaturated ketones, from a dicarbonyl compound youtube.comlibretexts.orgyoutube.comchemistrysteps.comyoutube.com. A 1,4-diketone will cyclize to form a five-membered ring libretexts.org. The reaction proceeds by the formation of an enolate which then attacks the other carbonyl group within the same molecule. Subsequent dehydration of the resulting aldol addition product yields the cyclic enone. For the synthesis of this compound, a 1,4-diketone bearing the 5-bromopyridin-2-yl group would be the necessary precursor.

| Diketone | Product | Ring Size |

| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | 5 |

| 2,6-Heptanedione | 3-Methyl-2-cyclohexenone | 6 |

An alternative to constructing the cyclopentanone ring is to start with a pre-existing cyclopentanone and introduce the 5-bromopyridin-2-yl moiety at the α-position. This is typically achieved through the alkylation or arylation of a cyclopentanone enolate.

The direct α-arylation of ketones is a powerful method for the formation of a C(sp²)-C(sp³) bond nih.govorgsyn.orghku.hk. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose nih.govorgsyn.orghku.hk. For the synthesis of this compound, the enolate of cyclopentanone could be coupled with a 2-halo-5-bromopyridine, such as 2,5-dibromopyridine. The choice of catalyst, ligand, and base is crucial to avoid side reactions like self-aldol condensation of the cyclopentanone nih.gov.

| Ketone | Aryl Halide | Catalyst/Ligand | Product |

| Cyclopentanone | 4'-Bromoacetophenone | Pd(OAc)₂ / Tri(o-tolyl)phosphine | 2-(4-Acetylphenyl)cyclopentan-1-one |

| Cyclohexanone | Bromobenzene | Pd(OAc)₂ / XPhos | 2-Phenylcyclohexanone |

The alkylation of enolates with alkyl halides is a classic method for forming carbon-carbon bonds at the α-position of a ketone libretexts.org. While typically used for introducing alkyl groups, this method could potentially be adapted for the introduction of a heteroaryl group if a suitable electrophile, such as 2-(halomethyl)-5-bromopyridine, were available.

Introduction and Functionalization of the 5-Bromopyridin-2-yl Moiety

The introduction of the 5-bromopyridin-2-yl group requires careful consideration of the regioselectivity of the reactions involved. This can be achieved through cross-coupling strategies or by the regioselective functionalization of the pyridine ring.

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds between aromatic (or heteroaromatic) and aliphatic systems. The Suzuki-Miyaura and Negishi couplings are particularly relevant for this purpose.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base nih.govaudreyli.comresearchgate.netlibretexts.org. For the synthesis of the target molecule, this could involve the coupling of a 2-pyridylboronic acid or ester with a 2-halocyclopentanone, or the coupling of a cyclopentanone-derived boronic acid or enolate with 2,5-dibromopyridine nih.govaudreyli.comresearchgate.net. The synthesis of functionalized pyridylboronic acids has been reported, making this a viable approach audreyli.comresearchgate.net.

| Organoboron | Organohalide | Catalyst | Product |

| 2-Pyridylboronic acid | Aryl bromide | Pd(PPh₃)₄ | 2-Arylpyridine |

| Phenylboronic acid | 2-Bromopyridine (B144113) | Pd(OAc)₂ | 2-Phenylpyridine |

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide using a palladium or nickel catalyst organic-chemistry.orgmit.edunih.govnih.govorganic-chemistry.org. 2-Pyridylzinc reagents can be prepared and are effective nucleophiles in cross-coupling reactions organic-chemistry.orgmit.edunih.govnih.gov. The coupling of a (5-bromopyridin-2-yl)zinc reagent with a 2-halocyclopentanone would be a direct route to the target molecule. These reactions often proceed under mild conditions and tolerate a variety of functional groups nih.gov.

| Organozinc | Organohalide | Catalyst | Product |

| 2-Pyridylzinc bromide | Aryl chloride | Pd(OAc)₂/SPhos | 2-Arylpyridine |

| Phenylzinc chloride | 2-Bromopyridine | Ni(PPh₃)₄ | 2-Phenylpyridine |

The direct functionalization of the pyridine ring at the desired position is another powerful strategy. This can be achieved through methods such as directed ortho-metalation.

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with an electrophile wikipedia.orgharvard.edu. For a 5-bromopyridine, direct lithiation at the C2 position is challenging due to the directing effect of the bromine to the C4 and C6 positions. However, the nitrogen atom in the pyridine ring can act as a directing group, favoring lithiation at the C2 and C6 positions wikipedia.orgharvard.edu. The presence of the bromine at C5 might influence the regioselectivity. If selective lithiation at the C2 position of 5-bromopyridine can be achieved, the resulting organolithium species could then react with an electrophilic cyclopentanone precursor, such as cyclopentenone (via 1,4-conjugate addition) or a cyclopentanone-derived acyl chloride.

| Pyridine Derivative | Directing Group | Position of Metalation |

| Anisole | -OCH₃ | ortho |

| N,N-Dimethylaniline | -N(CH₃)₂ | ortho |

| Pyridine | Ring Nitrogen | C2, C6 |

Directed Bromination Techniques for the Pyridine Ring

The introduction of a bromine atom at the C-5 position of the pyridine ring is a critical step in the synthesis of this compound. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, such as bromination, typically require harsh conditions and can lead to a mixture of products. To overcome these challenges, directed bromination techniques are employed to achieve high regioselectivity.

One effective strategy is directed ortho-metalation (DoM) . In this approach, a directing metalating group (DMG) on the pyridine ring facilitates deprotonation at an adjacent position by a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). unigoa.ac.inubc.ca The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, like N-bromosuccinimide (NBS) or 1,2-dibromoethane, to introduce the bromine atom with high precision. For a 2-substituted pyridine, lithiation generally occurs at the C-3 or C-6 position, depending on the nature of the substituent and the reaction conditions. unigoa.ac.inubc.ca

Another powerful technique involves the use of pyridine N-oxides . The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the C-2 and C-4 positions. vapourtec.com By first converting the pyridine precursor to its N-oxide, subsequent halogenation can be achieved under milder conditions with high regioselectivity. nih.gov For instance, treatment of a pyridine N-oxide with a brominating agent in the presence of an activator like p-toluenesulfonic anhydride can yield the corresponding 2-halopyridine derivative. researchgate.net The N-oxide can then be deoxygenated to afford the desired brominated pyridine.

Electrochemical methods have also emerged as a sustainable approach for the meta-bromination of pyridines. nih.govrasayanjournal.co.in By employing a directing group, this technique allows for the regioselective bromination at the meta-position using safe and inexpensive bromine salts under mild, room-temperature conditions, avoiding the need for harsh catalysts or oxidants. nih.govrasayanjournal.co.in

The choice of brominating agent is also crucial for controlling the selectivity and efficiency of the reaction. While molecular bromine (Br₂) can be used, it often requires high temperatures and can lead to over-bromination. chegg.com Milder and more selective reagents are often preferred in modern synthetic protocols.

| Brominating Agent | Typical Application | Advantages |

| N-Bromosuccinimide (NBS) | Used with a catalyst or initiator for radical or electrophilic bromination. | Solid, easier to handle than Br₂, selective. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | An efficient source of electrophilic bromine, often used in industrial processes. chegg.com | High bromine content, stable solid, cost-effective. chegg.com |

| Tetrabutylammonium bromide (TBABr) | Used as a nucleophilic bromide source in N-oxide mediated halogenations. researchgate.net | Mild conditions, high regioselectivity. researchgate.net |

| Oxalyl bromide ((COBr)₂) | Can be used for the regioselective bromination of pyridine N-oxides. vapourtec.com | Effective under optimized conditions. vapourtec.com |

Asymmetric Synthesis Approaches Towards Enantiomerically Enriched this compound and its Analogues

Achieving enantiomeric purity is of paramount importance in the synthesis of chiral molecules for pharmaceutical applications. The development of asymmetric methods to produce enantiomerically enriched this compound and its analogues is a key area of research. These approaches focus on controlling the stereochemistry at the chiral center where the cyclopentanone ring is attached to the pyridine moiety.

Chiral Catalyst-Mediated Enantioselective Cyclopentanone Synthesis

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. For the synthesis of chiral 2-substituted cyclopentanones, several catalytic systems can be envisioned.

Transition metal catalysis offers a powerful platform for enantioselective transformations. For example, rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to 2-cyclopentenone can generate a chiral 3-arylcyclopentanone with high enantiomeric excess (ee). ubc.ca This methodology could be adapted by using a suitable (5-bromopyridin-2-yl)boronic acid derivative. Similarly, chiral nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids has been used to produce highly functionalized chiral cyclopent-2-enones. nih.gov

Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral secondary amines, such as prolinol derivatives, can catalyze the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes, which can then undergo an intramolecular reaction to form functionalized cyclopentanones with high enantioselectivity. ijarsct.co.in This cascade reaction strategy could be a viable route to chiral precursors of the target molecule. Bifunctional catalysts, such as cinchona alkaloid-derived thioureas, have also been employed in the asymmetric synthesis of cyclopentane (B165970) γ-nitroketones, demonstrating their utility in constructing chiral five-membered rings. researchgate.net

| Catalytic System | Reaction Type | Potential Substrates for Target Synthesis |

| Chiral Phosphinooxazoline/Nickel Complex | Desymmetrizing Arylative Cyclization nih.gov | Alkynyl malonate esters and (5-bromopyridin-2-yl)boronic acid |

| Chiral Diene/Rhodium Complex | Asymmetric 1,4-Addition ubc.ca | 2-Cyclopentenone and (5-bromopyridin-2-yl)boronic acid |

| Chiral Secondary Amine (e.g., Prolinol derivative) | Asymmetric Michael Addition-Intramolecular Cyclization ijarsct.co.in | 1,3-Dicarbonyl compounds and an α,β-unsaturated aldehyde |

| Chiral Bifunctional Thiourea Catalyst | Asymmetric Intramolecular Michael Addition researchgate.net | A nitro-containing precursor that can cyclize to a cyclopentanone ring |

Diastereoselective Control in Functionalized Cyclopentanone Architectures

When multiple stereocenters are present in a molecule, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). For analogues of this compound that may contain additional substituents on the cyclopentanone ring, diastereoselective control is crucial.

One approach involves the functionalization of a pre-existing cyclopentenone core. For instance, an aza-Michael reaction of an aniline nucleophile with a substituted cyclopentenone can proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding directing the incoming nucleophile to a specific face of the molecule. nih.govacs.org This method allows for the installation of functionalities at the β-position of the enone with high diastereomeric control. nih.govacs.org

Cascade reactions are also powerful tools for establishing multiple stereocenters in a single operation. For example, a cascade inter–intramolecular double Michael reaction can be used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. researchgate.net A similar strategy could be adapted for the synthesis of highly substituted cyclopentanones.

Substrate-Controlled Stereoselective Syntheses

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by the inherent chirality of the starting material. This approach is particularly useful when a chiral starting material is readily available.

For the synthesis of enantiomerically enriched this compound, one could start with a chiral building block derived from the "chiral pool," such as a carbohydrate or an amino acid. For instance, a D-glucose-derived chiral auxiliary has been used in an enantioselective synthesis of cross-conjugated cyclopentenones. savemyexams.com By attaching such an auxiliary to one of the reactants, it can direct the formation of a specific stereoisomer. After the key stereocenter is set, the auxiliary can be removed.

Green Chemistry Principles in the Synthesis of this compound and its Related Precursors

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is a growing priority in the chemical industry. The goal is to design processes that are more environmentally benign, safer, and more efficient.

Key principles of green chemistry relevant to the synthesis of this compound include the use of greener solvents, maximizing atom economy, employing catalytic reagents over stoichiometric ones, and using energy-efficient methods like microwave-assisted synthesis. chemijournal.com For instance, the development of one-pot multicomponent reactions for pyridine synthesis represents a green approach by reducing reaction times, minimizing waste, and improving atom economy. nih.gov

Atom Economy in Bromination: The concept of atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Traditional bromination reactions using Br₂ can have poor atom economy, as one atom of bromine is incorporated into the product while the other forms HBr as a byproduct. Using reagents like pyridinium tribromide can be considered greener as it is a solid, safer to handle, and can lead to higher efficiency, although the atom economy calculation depends on the specific reaction stoichiometry. chegg.comchegg.com

Solvent Selection and Minimization

Solvents account for a significant portion of the mass and energy usage in many chemical processes and are a major source of waste and environmental concern. researchgate.net Green chemistry encourages the use of safer, more environmentally friendly solvents, or the elimination of solvents altogether.

Solvent Selection Guides: Many pharmaceutical companies have developed solvent selection guides that rank common solvents based on their safety, health, and environmental impact. ubc.ca These guides promote the use of "recommended" solvents like water, ethanol, and isopropanol, while discouraging the use of "undesirable" or "banned" solvents such as chloroform, benzene, and carbon tetrachloride. When selecting a solvent for any step in the synthesis of this compound, these guides can be used to make more sustainable choices. ubc.canih.gov

Solvent Minimization and Solvent-Free Reactions: A key strategy in green chemistry is to reduce the volume of solvent used. This can be achieved through process optimization or by switching to solvent-free reaction conditions. ias.ac.in Techniques like ball milling (mechanochemistry) and reactions on solid supports can enable reactions to proceed efficiently in the absence of a solvent. unigoa.ac.in Microwave-assisted organic synthesis is another technique that can often be performed with reduced solvent volumes or under solvent-free conditions, while also significantly reducing reaction times and energy consumption. rasayanjournal.co.in For the synthesis of pyridine derivatives, solvent-free, triflic acid-catalyzed one-pot methods have been developed, showcasing a greener approach. rsc.org

| Green Chemistry Approach | Application in Synthesis | Benefits |

| Use of Greener Solvents | Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with water, ethanol, or 2-MeTHF. | Reduced environmental impact, improved worker safety. |

| Microwave-Assisted Synthesis | Accelerating reactions, such as the formation of the pyridine ring or coupling steps. nih.govrasayanjournal.co.in | Shorter reaction times, higher yields, reduced energy consumption. nih.govrasayanjournal.co.in |

| Solvent-Free Reactions | Performing reactions using techniques like ball milling or solid-supported catalysts. unigoa.ac.in | Elimination of solvent waste, simplified workup procedures. ias.ac.in |

| Multicomponent Reactions | One-pot synthesis of substituted pyridines from simple precursors. nih.gov | Increased efficiency, reduced waste, improved atom economy. nih.gov |

Atom Economy and Waste Reduction Strategies

In the synthesis of this compound and its derivatives, the principles of atom economy are crucial for developing sustainable and cost-effective processes. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a central tenet of green chemistry.

Strategies to improve atom economy in syntheses involving this compound would focus on maximizing the incorporation of atoms from starting materials. For instance, addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. In a hypothetical synthesis, choosing a pathway that constructs the pyridinyl-cyclopentanone linkage without the loss of leaving groups would be ideal.

Table 1: Comparison of Reaction Types for Atom Economy

| Reaction Type | General Transformation | Atom Economy | Waste Generation |

| Addition | A + B → C | 100% | Minimal |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A-B → A + B | < 100% | Stoichiometric byproduct (B) |

| Rearrangement | A → B | 100% | Minimal |

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone for enhancing the efficiency of organic syntheses. In the context of preparing this compound, catalytic methods can offer significant advantages over stoichiometric approaches by reducing activation energies, increasing reaction rates, and often improving selectivity under milder conditions.

For the formation of the carbon-carbon bond between the pyridine and cyclopentanone moieties, transition-metal-catalyzed cross-coupling reactions are a powerful tool. For example, a palladium- or nickel-catalyzed coupling of a 2-halopyridine derivative with a cyclopentanone enolate or a related organometallic species would be a common strategy. The use of highly active catalysts at low loadings (mol %) is essential for minimizing metal contamination in the final product and reducing costs. Recent advancements in ligand design have led to catalysts with high turnover numbers and broad functional group tolerance, which would be beneficial for a molecule like this compound.

Furthermore, catalytic methods can be employed for the synthesis of the cyclopentanone ring itself through various cyclization reactions. nih.govorganic-chemistry.org These can include intramolecular hydroacylation or transition-metal-catalyzed cycloaddition reactions, which can provide access to substituted cyclopentanones with high efficiency. organic-chemistry.org

Post-Synthetic Modifications and Functional Group Interconversions

Once this compound is synthesized, its structure allows for a wide range of post-synthetic modifications, enabling the creation of a library of related compounds. These transformations can target the bromine atom, the carbonyl group, or other positions on the aromatic and aliphatic rings.

Transformations of the Bromine Atom (e.g., nucleophilic displacement, further cross-couplings)

The bromine atom on the pyridine ring is a key functional handle for further derivatization. It is well-positioned for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

| Suzuki Coupling | Organoboron Reagent | C-C | Palladium |

| Stille Coupling | Organotin Reagent | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

| Ullmann Condensation | Alcohol, Thiol | C-O, C-S | Copper |

Beyond cross-coupling, the bromine atom can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile for bromopyridines compared to more activated systems unless under harsh conditions or with strong nucleophiles.

Reactions Involving the Cyclopentanone Carbonyl Group

The carbonyl group of the cyclopentanone ring is another site for extensive chemical modification. A wide array of classical carbonyl chemistry can be applied to introduce new functional groups and stereocenters.

Examples of Carbonyl Group Transformations:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Asymmetric reduction can be achieved using chiral catalysts to yield enantiomerically enriched alcohols.

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols. The Wittig reaction can be used to convert the carbonyl group into an alkene. study.com

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a C-N bond, leading to the corresponding amine.

Alpha-Functionalization: The carbons adjacent to the carbonyl (α-carbons) can be functionalized. For example, α-bromination can introduce an additional halogen, and aldol condensation can be used to form a new C-C bond at this position. chemtube3d.com

Derivatization at Other Positions of the Pyridine and Cyclopentanone Rings

Further derivatization is also possible at other positions on both the pyridine and cyclopentanone rings, although these are often more challenging and may require specific directing groups or reaction conditions.

Pyridine Ring: Electrophilic aromatic substitution on the bromopyridine ring is possible, though the bromine atom and the cyclopentanone substituent will influence the position of the incoming electrophile. Directed ortho-metalation (DoM) strategies could also be employed to functionalize the positions adjacent to the existing substituents.

Cyclopentanone Ring: The methylene (B1212753) groups of the cyclopentanone ring can be functionalized, for instance, through radical reactions or by conversion to an enone (α,β-unsaturated ketone) followed by conjugate addition reactions. This opens up pathways to a variety of substituted cyclopentane derivatives.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Ketone Functionality within the Cyclopentanone (B42830) Ring

The carbonyl group of the cyclopentanone ring is a primary site for nucleophilic attack and reactions at the adjacent α-carbon positions.

Reactivity of the Halogen (Bromine) Atom on the Pyridine (B92270) Ring

The bromine atom on the electron-deficient pyridine ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. bldpharm.comresearchgate.netnih.gov It is anticipated that 2-(5-Bromopyridin-2-yl)cyclopentanone would readily participate in Suzuki-Miyaura couplings. nih.govmdpi.com The reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromopyridine moiety with various aryl or vinyl boronic acids or esters. google.comnih.govresearchgate.net The reaction conditions would need to be carefully selected to ensure compatibility with the ketone functionality.

Table 1: Postulated General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boronic Acid/Ester | Phenylboronic acid | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants |

Sonogashira Reaction: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. scirp.orgnih.govsoton.ac.uk this compound would be a suitable substrate for this reaction. researchgate.netresearchgate.net This transformation would yield an alkynylpyridine derivative, a valuable intermediate in organic synthesis. soton.ac.uk The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. scirp.org

Table 2: Postulated General Conditions for Sonogashira Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene | Coupling Partner |

| Pd Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst |

| Cu Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine | Base and often solvent |

| Solvent | THF, DMF | Optional co-solvent |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, exhibits distinct reactivity towards aromatic substitution compared to benzene. This characteristic is further modulated by the presence of the bromo and 2-cyclopentanonyl substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards electrophilic attack. The nitrogen atom's electron-withdrawing nature reduces the nucleophilicity of the ring carbons. wikipedia.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated. This protonation introduces a positive charge, which severely retards the approach of an electrophile, making direct electrophilic substitution on the pyridine ring exceptionally challenging and often considered nearly impossible under standard conditions. wikipedia.org The presence of the bromo and cyclopentanonyl groups, both of which are electron-withdrawing, further deactivates the ring, rendering electrophilic aromatic substitution highly unfavorable.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for functionalizing this heterocycle. wikipedia.orgyoutube.com The reaction is facilitated by the presence of a good leaving group, such as the bromine atom at the C5 position. Aromatic rings typically undergo nucleophilic substitution through several pathways, with the SNAr (addition-elimination) mechanism being the most prominent, especially when electron-withdrawing groups are present. wikipedia.org

In the case of this compound, the pyridine nitrogen and the cyclopentanonyl group act as activating groups for SNAr at the bromine-bearing carbon. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate can be effectively delocalized onto the electronegative pyridine nitrogen, which stabilizes the transition state and facilitates the reaction. wikipedia.org The subsequent departure of the bromide ion restores the aromaticity of the ring.

Common nucleophiles used in SNAr reactions on bromopyridines include alkoxides, thiolates, and amines. youtube.comacs.org The kinetics of these substitutions have been studied for various bromopyridines, providing a framework for predicting the reactivity of the title compound. acs.org

Table 1: Regiochemical Outcome of Aromatic Substitution on the Pyridine Moiety

| Reaction Type | Reactivity | Favored Positions | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Highly Unfavorable | N/A | Severe deactivation by pyridine nitrogen and electron-withdrawing substituents. wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | Favorable | C5 (ipso-substitution) | Activation by pyridine nitrogen and presence of a good leaving group (Br). wikipedia.org |

Intramolecular Cyclizations and Rearrangements Involving the Bromopyridylcyclopentanone Framework

The juxtaposition of the pyridyl and cyclopentanone rings within the same molecule creates opportunities for intramolecular reactions, leading to the formation of novel polycyclic heterocyclic systems. These transformations are often triggered by acid, base, or photochemical stimuli.

One probable pathway involves the acid-catalyzed intramolecular cyclization, similar to reactions observed in other 2-alkylpyridines bearing ketone electrophiles in their side chains. rsc.org Protonation of the pyridine nitrogen would enhance the electrophilicity of the ring, potentially facilitating an aldol-type condensation between the enol or enolate of the cyclopentanone and a pyridyl carbon. For instance, treatment with a Brønsted acid could promote cyclization to afford novel fused-ring structures. rsc.org An analogous acid-mediated intramolecular cyclization has been reported to synthesize 2-heteroaryl-indolin-3-ones, where protonation of the pyridyl group is a crucial initial step before the cyclization event. acs.org

Photocyclization is another potential reaction pathway. Related compounds such as di(2-pyridyl) ketone and 2-benzoylpyridine (B47108) are known to undergo photocyclization in aqueous solutions, suggesting that UV irradiation could induce intramolecular ring closure in this compound. acs.orgcolab.ws Such reactions often proceed through excited triplet states and can lead to complex polycyclic products.

The presence of the bromine atom also allows for intramolecular Heck or Suzuki-type coupling reactions if a suitable coupling partner is introduced into the cyclopentanone ring, or if dimerization/oligomerization is induced under appropriate catalytic conditions.

Table 2: Potential Intramolecular Reactions

| Reaction Type | Conditions | Potential Product Class | Mechanistic Feature |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Brønsted Acid (e.g., TfOH) | Fused Pyridin-Lactams | Aldol-like condensation following pyridine protonation. rsc.org |

| Photocyclization | UV Irradiation | Polycyclic Heterocycles | Reaction from an excited electronic state. acs.orgcolab.ws |

| Base-Mediated Cyclization | Strong Base (e.g., K-tert-butoxide) | Fused Pyridinones | Intramolecular condensation via enolate formation. researchgate.net |

Reaction Pathway Elucidation using Advanced Spectroscopic and Computational Techniques

Understanding the intricate mechanisms of the reactions described above requires a combination of advanced analytical and theoretical methods. These techniques provide insights into transient intermediates, transition state geometries, and reaction energetics that are not accessible through classical analysis alone.

Spectroscopic Techniques: In-situ monitoring of reactions using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help identify intermediates and track reaction kinetics. For instance, 1H NMR analysis has been used to observe the exchange of methylene (B1212753) protons in a related system, providing evidence for a protonation/enamine formation mechanism analogous to a proposed cyclization pathway. acs.org Mass spectrometry (MS) is invaluable for identifying products and, in some cases, detecting transient intermediates.

Computational Techniques: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms. rsc.org These methods can be used to:

Model Transition States: Calculations can determine the geometry and energy of transition states, providing a quantitative understanding of reaction barriers.

Map Reaction Pathways: The entire energy profile of a reaction can be computed, helping to distinguish between competing mechanisms, such as stepwise versus concerted pathways. For example, DFT calculations were crucial in revealing a concerted SNAr mechanism for a related 5-bromo-1,2,3-triazine (B172147) system. acs.orgnih.gov

Analyze Non-covalent Interactions: Techniques like Natural Bond Orbital (NBO) analysis can reveal subtle stabilizing interactions, such as the n→π* interaction between a pyridine nitrogen and a ketone carbonyl group, which can influence molecular conformation and reactivity. researchgate.net Such interactions have been characterized using a combination of microwave spectroscopy and high-level computations in model systems of pyridine and small ketones. researchgate.net

Predict Spectroscopic Properties: Calculated NMR shifts or IR frequencies can be compared with experimental data to confirm the structure of proposed intermediates or products.

The application of these computational studies to the nucleophilic addition on the carbonyl group of the cyclopentanone moiety can also provide a robust interpretation of stereochemical outcomes and reaction dynamics. academie-sciences.fr

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For 2-(5-Bromopyridin-2-yl)cyclopentanone, the spectrum is expected to show distinct signals for the protons on the bromopyridine ring and the cyclopentanone (B42830) ring. The aromatic protons of the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling constants dictated by the positions of the bromine atom and the cyclopentanone substituent. The protons of the cyclopentanone ring would resonate in the upfield region (typically δ 1.5-3.5 ppm). The methine proton at the point of attachment to the pyridine ring would likely be the most downfield of the aliphatic protons due to the influence of the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show signals for each unique carbon atom. The carbonyl carbon of the cyclopentanone ring would be readily identifiable by its characteristic downfield chemical shift (typically δ > 200 ppm). The carbons of the bromopyridine ring would appear in the aromatic region (typically δ 120-160 ppm), with the carbon bearing the bromine atom showing a characteristic shift. The aliphatic carbons of the cyclopentanone ring would be found in the upfield region of the spectrum.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be employed. wikipedia.org

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling correlations, allowing for the tracing of the spin systems within the cyclopentanone and pyridine rings. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the signals of protonated carbons. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. wikipedia.org This would be crucial for establishing the connectivity between the cyclopentanone and bromopyridine rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is an essential tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₀H₁₀BrNO. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide valuable information about the structural components of the molecule by identifying characteristic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclopentanone ring, typically in the region of 1740-1750 cm⁻¹. Other characteristic bands would include those for C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption bands in the UV region corresponding to π-π* and n-π* transitions associated with the bromopyridine ring and the carbonyl group. The exact position of the absorption maxima (λ_max) would be influenced by the conjugation between the aromatic ring and the ketone.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. This method allows for the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated. While DFT studies have been performed on numerous pyridine (B92270) and cyclopentanone (B42830) derivatives, specific research detailing the optimized geometry and electronic structure of 2-(5-Bromopyridin-2-yl)cyclopentanone has not been identified in the public domain.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For many organic molecules, the HOMO is localized on electron-rich portions, while the LUMO is found on electron-poor regions. A specific FMO analysis for this compound, including the energies of its HOMO, LUMO, and the corresponding energy gap, is not available in the reviewed literature.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Note: This table is for illustrative purposes only. No published data is available for this compound. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), which indicates the stabilizing effect of electron delocalization. A detailed NBO analysis, including charge distribution and stabilization energies for this compound, has not been reported in the available scientific literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. Different colors on the map indicate different potential values: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. An MEP map for this compound, which would identify its reactive sites, is not available in published research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of a molecule and provide insights into its interactions with other molecules, such as solvents or biological macromolecules. An MD simulation would be crucial for understanding the dynamic behavior of the cyclopentanone ring and its orientation relative to the bromopyridine moiety. However, no studies employing MD simulations to investigate the conformational dynamics or intermolecular interactions of this compound were found.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods, often based on DFT, can predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These theoretical predictions are valuable for confirming experimental results and aiding in the structural elucidation of new compounds. Theoretical calculations of the 1H and 13C NMR chemical shifts or the UV-Vis absorption spectrum for this compound are not present in the accessible literature.

Table 2: Hypothetical Predicted vs. Experimental NMR Data

| Atom | Predicted Chemical Shift (ppm) |

| H-atom specific positions | Data not available |

| C-atom specific positions | Data not available |

| Note: This table is for illustrative purposes only. No published data is available for this compound. |

Analysis of Non-Covalent Interactions (NCI) and Interaction Region Indicators (IRI)

The analysis of Non-Covalent Interactions (NCI) and Interaction Region Indicators (IRI) are computational techniques used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and halogen bonds. These interactions are fundamental to supramolecular chemistry and crystal engineering. An NCI/IRI analysis for this compound would be particularly insightful for understanding how the bromine atom participates in halogen bonding and how the molecule packs in a solid state. This specific analysis for the title compound has not been reported in the scientific literature.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry has emerged as a powerful tool to supplement experimental findings, offering a molecular-level understanding of chemical processes. For this compound, theoretical studies have focused on elucidating the intricate details of its formation and subsequent reactions. While specific computational studies on the reaction mechanisms and transition states of this compound are not extensively available in the provided search results, general principles from computational studies of related ketones and pyridine derivatives can provide a foundational understanding.

For instance, theoretical studies on the Wittig reaction of cyclopentanone have been investigated, revealing the energies of transition states and intermediates. nih.gov Such studies typically employ Density Functional Theory (DFT) to model the reaction pathways. In the case of cyclopentanone's Wittig reaction, two distinct transition states and two loosely bound intermediates were identified, providing a detailed energy profile of the reaction. nih.gov The activation energy barriers for such reactions are a key focus of these computational models. nih.gov

Furthermore, computational investigations into the synthesis of related compounds, such as 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone, have helped to delineate reaction pathways by identifying by-products and tracking the conversion of reactants over time. rsc.org These studies often combine experimental data with theoretical calculations to propose a comprehensive reaction network.

While direct computational data for this compound is not available in the search results, the methodologies employed in the studies of similar molecules would be applicable. A typical computational investigation would involve:

Geometry Optimization: Determining the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.

These computational approaches provide invaluable data on the energetics and geometries of molecules throughout a reaction, which is essential for a complete understanding of the reaction mechanism.

Derivatives, Analogues, and Research Applications As a Chemical Scaffold

Design and Synthesis of Advanced 2-(5-Bromopyridin-2-yl)cyclopentanone Analogues

The core structure of this compound can be systematically altered to fine-tune its physicochemical properties and biological activities. Key modifications can be introduced on both the cyclopentanone (B42830) ring and the bromopyridine moiety, and the entire scaffold can be incorporated into more complex polycyclic systems.

The cyclopentanone ring of the parent compound is amenable to various synthetic transformations, allowing for the introduction of diverse functional groups and structural motifs. One common approach involves aldol (B89426) condensation reactions between the cyclopentanone and various aromatic aldehydes. This method has been successfully employed to synthesize a range of 2,5-dibenzylidene-cyclopentanone derivatives. scispace.comui.ac.id For instance, reacting the cyclopentanone precursor with different benzaldehydes in the presence of a base can yield analogues with substituents on the benzylidene groups, thereby altering the electronic and steric properties of the molecule. scispace.comui.ac.id

Furthermore, the reactivity of the ketone functionality can be exploited to introduce modifications. For example, ketyl radical-mediated carbon-carbon bond-forming reactions can be employed to create more complex structures. acs.org This approach allows for the diastereoselective cyclization of ketyl-olefins to produce cycloalkanols, suggesting that the cyclopentanone ring can be functionalized to introduce hydroxyl groups and additional alkyl or aryl substituents with controlled stereochemistry. acs.org

The bromine atom on the pyridine (B92270) ring is a key functional handle for introducing a wide range of substituents through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds between the bromopyridine core and various aryl and heteroaryl boronic acids. This methodology has been successfully applied to synthesize a variety of 5-aryl-2-methylpyridin-3-amine derivatives from a 5-bromo-2-methylpyridin-3-amine precursor. mdpi.com This indicates that the bromine atom at the 5-position of the pyridine ring in this compound can be readily replaced with a diverse array of aromatic and heterocyclic groups.

In addition to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can also be utilized. For instance, palladium-catalyzed reactions of bromopyridines with Grignard reagents, promoted by purple light, offer a transition-metal-catalyst-free method for introducing alkyl and aryl groups. mdpi.com The versatility of these cross-coupling methods allows for the creation of a vast library of derivatives with tailored electronic and steric properties, which is crucial for exploring structure-activity relationships in drug discovery and materials science. Brominated heterocycles are valued as flexible intermediates in nucleophilic substitution and catalytic cross-coupling reactions, which enables the efficient investigation of chemical space. researchgate.net

The this compound scaffold can serve as a building block for the construction of more complex, rigid, and polycyclic molecular architectures. Cycloaddition reactions are a powerful strategy for creating such systems. For example, efficient [3 + 2]/[4 + 2] or double [4 + 2] cycloaddition strategies have been developed for the synthesis of various heterocyclic systems under mild conditions. nih.gov These reactions can be used to construct new rings fused to the existing cyclopentanone or pyridine moieties, leading to the formation of novel polycyclic frameworks.

The inherent reactivity of the pyridine and ketone functionalities can also be harnessed to construct fused ring systems. For instance, the 2-pyridone scaffold, which is related to the pyridine moiety of the title compound, is a versatile platform for synthesizing fused heterocyclic systems. researchgate.net By strategically introducing functional groups on the cyclopentanone and bromopyridine rings, intramolecular cyclization reactions can be triggered to form bicyclic and polycyclic compounds with unique three-dimensional structures.

Utility in Combinatorial Chemistry and the Development of Chemical Libraries

Combinatorial chemistry is a powerful approach for the rapid synthesis of large numbers of diverse compounds, which can then be screened for desired biological activities or material properties. The this compound scaffold is well-suited for combinatorial library synthesis due to the presence of two distinct and readily modifiable regions: the cyclopentanone ring and the bromopyridine moiety.

The "split synthesis" method, a cornerstone of combinatorial chemistry, can be employed to generate a large library of analogues. nih.gov In this approach, a solid support is divided into multiple portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. By systematically varying the building blocks used to modify the cyclopentanone ring and the bromopyridine moiety, a vast and diverse library of compounds can be generated.

For example, a library could be constructed by first reacting the cyclopentanone core with a set of different aldehydes to introduce diversity at this position. Subsequently, the bromine atom on the pyridine ring could be substituted with a variety of aryl or heteroaryl groups using a parallel synthesis approach with different boronic acids in a Suzuki-Miyaura coupling reaction. This would result in a grid-like library where each compound has a unique combination of substituents at the two positions.

| Modification Site | Potential Building Blocks | Reaction Type |

| Cyclopentanone Ring | Aromatic Aldehydes | Aldol Condensation |

| Bromopyridine Moiety | Aryl/Heteroaryl Boronic Acids | Suzuki-Miyaura Coupling |

| Bromopyridine Moiety | Grignard Reagents | Palladium-Catalyzed Cross-Coupling |

The development of such chemical libraries is invaluable for high-throughput screening campaigns aimed at identifying new drug candidates or materials with specific properties.

Exploration as a Privileged Scaffold for the Development of Research Probes and Ligands

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyridine and 2-pyridone moieties are well-established privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.net The this compound core, containing a pyridine ring, therefore has the potential to serve as a privileged scaffold for the development of new research probes and ligands.

The ability to introduce a wide range of functional groups onto this scaffold allows for the systematic exploration of its binding interactions with various biological targets, such as G-protein coupled receptors (GPCRs) and kinases. The development of derivatives with tailored properties is crucial for creating selective ligands that can be used to probe the function of these proteins.

For instance, by attaching fluorescent tags or radiolabels to the scaffold, it is possible to create molecular probes for use in biological imaging and receptor binding assays. The synthesis of granisetron derivatives, which are antagonists of the human serotonin (5-HT3A) receptor, has demonstrated that specific positions on a core structure can be identified for the attachment of biophysical tags like fluorophores. researchgate.net Similarly, the this compound scaffold could be functionalized with such tags to create probes for studying a variety of biological systems. The dimetal-binding capacity of a 2-(pyridin-2-yl)imidazo[1,5-b]pyridazine-7-ylidene scaffold further highlights the potential for pyridine-containing structures to act as ligands for metal ions, which could be exploited in the design of novel catalysts or imaging agents. nih.gov

Applications in Materials Science Research

The unique electronic and structural features of the this compound scaffold also make it an interesting candidate for applications in materials science. The incorporation of pyridine and ketone units into polymer backbones has been shown to impart desirable properties, such as high thermal stability and specific optical characteristics. nih.gov

The pyridine ring, being an electron-deficient system, can influence the electronic properties of materials. Organic semiconductor materials containing pyridine have been developed and have shown good electron transport performance. google.com The introduction of pyridine moieties can improve the electron mobility of a compound, which is beneficial for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. google.comnih.gov The this compound scaffold, with its modifiable pyridine ring, could be used as a building block for the synthesis of novel organic semiconductors with tailored electronic properties.

Optoelectronic Materials Development

The development of advanced organic optoelectronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, often relies on molecular scaffolds that facilitate efficient charge transport. Pyridine-based structures are frequently incorporated into hole-transporting materials (HTMs) due to their electron-deficient nature, which can be tailored to achieve desired electronic properties. researchgate.netrsc.org The this compound scaffold is a promising candidate in this domain, primarily due to the presence of the bromopyridine unit.

The bromine atom on the pyridine ring serves as a key functionalization point. Through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the bromine can be replaced with a wide array of hole-transporting moieties, like triarylamines or carbazole derivatives. researchgate.netnih.gov This synthetic versatility allows for the systematic tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials, which is crucial for optimizing charge injection and transport in multilayered optoelectronic devices. rsc.orgnih.gov

For instance, pyrene-pyridine integrated systems have been successfully developed as efficient HTMs in OLEDs. In one study, a series of pyrene-appended pyridine derivatives, including a bromo-functionalized analogue, demonstrated excellent performance. The device utilizing the brominated compound as the hole-transporting layer exhibited a maximum luminance of 17,300 cd/m² and a maximum external quantum efficiency (EQE) of 9%. nih.gov This highlights the potential of incorporating bromopyridine units into HTM design. The cyclopentanone moiety in the this compound scaffold can further influence the electronic properties and morphology of thin films, which are critical factors for device performance.

| Pyridine-Based HTM Derivative | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) |

| Py-Br (a pyrene-bromopyridine derivative) | 17,300 | 22.4 | 9 |

| Py-03 (a pyrene-diphenylpyridine derivative) | Not specified | Not specified | Not specified |

| Py-MeO (a pyrene-dimethoxyphenylpyridine derivative) | Not specified | Not specified | Not specified |

This table showcases the performance of a bromopyridine-containing hole-transporting material in an OLED device, indicating the potential of the this compound scaffold for similar applications. nih.gov

Nonlinear Optical (NLO) Properties of Derivatives

Molecules with large second-order nonlinear optical (NLO) responses are of significant interest for applications in photonics and telecommunications. A common design strategy for achieving high NLO activity is to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. nih.govnih.gov The this compound scaffold can be readily adapted to create such NLO-active molecules.

The pyridine ring, particularly when functionalized, can act as a π-conjugated bridge. The cyclopentanone group, with its electron-withdrawing carbonyl moiety, can function as an acceptor. By attaching a suitable electron-donating group to the pyridine ring (for example, by replacing the bromine atom), a D-π-A chromophore can be constructed. The NLO properties of such systems are highly dependent on the strength of the donor and acceptor groups and the length of the π-conjugation. nih.gov

Theoretical studies on donor-acceptor pyridine derivatives have shown that the first hyperpolarizability (a measure of the second-order NLO response) can be significantly enhanced by the appropriate choice of donor and acceptor substituents. For example, computational analysis of pyridine-based molecules with donors like dimethylaniline and acceptors like a nitro group have demonstrated large hyperpolarizability values, suggesting their potential for NLO applications. researchgate.net

Furthermore, the development of chalcone-like molecules, which possess a similar α,β-unsaturated ketone system, has been a fruitful area of research for NLO materials. These compounds often exhibit significant NLO responses due to their inherent D-π-A structure. taylorfrancis.com Derivatives of this compound could be envisioned to have similar properties, where the bromopyridine unit can be modified to tune the electronic characteristics of the molecule.

| Molecule Type | Key Structural Features | Potential NLO Application |

| Donor-Acceptor Pyridine Derivatives | Electron-donating group, pyridine bridge, electron-accepting group | Second-harmonic generation, optical switching |

| Chalcone Analogues | Aryl group (donor), α,β-unsaturated ketone (π-bridge and acceptor) | Frequency conversion, optical limiting |

| Functionalized this compound | Modified bromopyridine (donor), cyclopentanone (acceptor) | Tunable NLO materials |

This table provides a comparative overview of different molecular designs for NLO applications and highlights the potential of the this compound scaffold in this context.

Development of Functional Supramolecular Assemblies Incorporating the Bromopyridylcyclopentanone Unit

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of functional materials. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has emerged as a robust tool in crystal engineering and the design of supramolecular assemblies. nih.govmdpi.com The bromine atom in this compound makes it an excellent candidate for constructing such assemblies through halogen bonding.

The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with halogen bond acceptors such as nitrogen or oxygen atoms in neighboring molecules. acs.org This directional interaction can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. For instance, studies on brominated azopyridine derivatives have shown that halogen bonding is the key interaction driving the formation of supramolecular fibers. nih.gov Similarly, the crystal structures of N-(4-halogenobenzyl)-3-halogenopyridinium halides reveal halogen-bonded chains where the anion acts as an acceptor for two halogen bonds from neighboring cations. acs.org

| Interaction Type | Participating Moieties | Resulting Supramolecular Structure |

| Halogen Bonding | Bromine on pyridine (donor), Lewis base (e.g., N, O) (acceptor) | Chains, sheets, 3D networks |

| Hydrogen Bonding | C-H groups, carbonyl oxygen (acceptor) | Can reinforce halogen-bonded structures |

| π-π Stacking | Pyridine rings | Can contribute to the overall packing |

This table summarizes the potential non-covalent interactions involving the this compound unit and the resulting supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromopyridin-2-yl)cyclopentanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between cyclopentanone derivatives and bromopyridine boronic acids. For example, 2-Bromopyridine-5-boronic acid pinacol ester (CAS 214360-62-0) can be coupled with cyclopentanone precursors under palladium catalysis . Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to maximize yield. Purification via column chromatography or recrystallization is recommended for high-purity products.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and cyclopentanone ring conformation.

- X-ray crystallography : Resolve bond angles and distances (e.g., C–Br bond length ~1.89 Å, as seen in related bromopyridine structures) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 254.0).

- Computational methods : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps .

Q. What are the key safety considerations for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Disposal : Follow institutional guidelines for halogenated waste. Note that chronic toxicity data are unavailable; assume acute toxicity based on structural analogs .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, enabling regioselective functionalization (e.g., Buchwald-Hartwig amination or Ullmann coupling). Its electron-withdrawing effect stabilizes intermediates in palladium-catalyzed reactions. Compare reactivity with non-brominated analogs using kinetic studies (e.g., monitoring reaction progress via HPLC) .

Q. What strategies mitigate sample degradation during long-term stability studies?

- Methodological Answer :

- Temperature control : Store samples at –20°C under nitrogen to slow hydrolysis or oxidation.

- Matrix stabilization : Add stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive compounds.

- Monitoring : Use accelerated stability testing (40°C/75% RH) and track degradation products via LC-MS .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases).

- Pharmacophore modeling : Identify key interactions (e.g., bromine’s hydrophobic contact with binding pockets).

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How to resolve contradictions in reported reaction yields or purity across studies?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (solvent grade, catalyst source).

- Analytical validation : Cross-validate purity using orthogonal methods (e.g., HPLC vs. H NMR integration).

- Meta-analysis : Compare data across peer-reviewed studies, highlighting variables like substrate ratios or workup protocols .

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (closed bottle test) to measure microbial degradation rates.

- Ecotoxicity testing : Perform Daphnia magna acute toxicity tests (EC50 determination).

- Soil mobility studies : Evaluate adsorption coefficients (Kd) using batch equilibrium experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.